![molecular formula C27H30ClN7O3 B194505 Etil 3-(2-(((4-carbamimidoylfenil)amino)metil)-1-metil-N-(piridin-2-il)-1H-benzo[d]imidazol-5-carboxamido)propanoato clorhidrato CAS No. 211914-50-0](/img/structure/B194505.png)
Etil 3-(2-(((4-carbamimidoylfenil)amino)metil)-1-metil-N-(piridin-2-il)-1H-benzo[d]imidazol-5-carboxamido)propanoato clorhidrato
Descripción general
Descripción
Dabigatrán (clorhidrato de éster etílico) es un compuesto sintético que actúa como un inhibidor directo y reversible de la trombina. Se utiliza principalmente como anticoagulante para prevenir y tratar trastornos tromboembólicos, como la trombosis venosa profunda y la embolia pulmonar. El dabigatrán también se utiliza para reducir el riesgo de accidente cerebrovascular y embolia sistémica en pacientes con fibrilación auricular no valvular .
Aplicaciones Científicas De Investigación
Dabigatrán (clorhidrato de éster etílico) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo en el estudio de los inhibidores de la trombina y los mecanismos anticoagulantes.
Biología: Investigado por sus efectos en las vías de coagulación sanguínea e interacciones con la trombina.
Medicina: Extensamente estudiado por sus aplicaciones clínicas en la prevención y el tratamiento de trastornos tromboembólicos, así como para reducir el riesgo de accidente cerebrovascular en pacientes con fibrilación auricular
Industria: Utilizado en el desarrollo de nuevos medicamentos anticoagulantes y formulaciones.
Mecanismo De Acción
Dabigatrán (clorhidrato de éster etílico) ejerce sus efectos al inhibir directamente la trombina, una enzima clave en la cascada de coagulación sanguínea. La trombina convierte el fibrinógeno en fibrina, lo que lleva a la formación de coágulos. Al inhibir la trombina, el dabigatrán evita la formación de coágulos de fibrina, lo que reduce el riesgo de eventos tromboembólicos . El compuesto se une a la trombina libre y unida a coágulos, lo que lo hace efectivo en varios entornos clínicos .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dabigatran Ethyl Ester Hydrochloride acts as a direct and reversible thrombin inhibitor . It inhibits the key role of thrombin in human hemostasis by activating factors V, XI, and fibrinogen itself .
Cellular Effects
Dabigatran Ethyl Ester Hydrochloride provides a stable anticoagulation effect without any need to perform periodical laboratory controls . It has been shown to be safe and effective in clinical evidence .
Molecular Mechanism
The molecular mechanism of Dabigatran Ethyl Ester Hydrochloride involves direct inhibition of thrombin activity. It is a peptidomimetic inhibitor of thrombin, imitating part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin .
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of Dabigatran Ethyl Ester Hydrochloride is predictable . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration. The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, significant dose- and time-dependent anticoagulant efficacy ex vivo has been demonstrated after intravenous administration of Dabigatran .
Metabolic Pathways
Dabigatran Ethyl Ester Hydrochloride is not metabolized by cytochrome P450 isoenzymes . It interacts with the human coagulation system, particularly with factors V, XI, and fibrinogen .
Transport and Distribution
Dabigatran Ethyl Ester Hydrochloride is rapidly absorbed and converted to its active form, Dabigatran . It has a volume of distribution of 50–70 L in humans .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dabigatrán (clorhidrato de éster etílico) implica múltiples pasos, incluida la nitración, la cianación, la reacción de Pinner, la esterificación, la reducción y la alquilación . El proceso generalmente comienza con la nitración de bromobenceno para formar un compuesto nitro, seguido de la cianación para introducir un grupo ciano. La reacción de Pinner se utiliza entonces para convertir el grupo ciano en un éter imino, que posteriormente se esterifica para formar el éster etílico. Luego se llevan a cabo pasos de reducción y alquilación para obtener el producto final .
Métodos de producción industrial
La producción industrial de dabigatrán (clorhidrato de éster etílico) implica rutas sintéticas similares pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la acilacionación, la acilmidación, la aminación, la hidrogenación, la ciclación, la reacción de Pinner y la esterificación . El uso de técnicas avanzadas de purificación y parámetros de reacción controlados asegura la producción de dabigatrán de alta calidad adecuado para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Dabigatrán (clorhidrato de éster etílico) experimenta varias reacciones químicas, que incluyen:
Oxidación: Dabigatrán se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se utilizan en el proceso de síntesis para convertir los grupos nitro en grupos amino.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de dabigatrán incluyen bromobenceno, agentes nitrantes, agentes cianurantes, agentes reductores (como el gas hidrógeno y los catalizadores) y agentes alquilantes . Las condiciones de reacción generalmente implican temperaturas, presiones y niveles de pH controlados para garantizar rendimientos óptimos y pureza del producto .
Principales productos formados
Los principales productos formados a partir de las reacciones de dabigatrán incluyen sus diversos intermediarios, como los compuestos nitro, los compuestos ciano, los éteres imino y la forma final de clorhidrato de éster etílico .
Comparación Con Compuestos Similares
Compuestos similares
Argatrobán: Otro inhibidor directo de la trombina utilizado como anticoagulante.
Melagatrán: Un inhibidor directo de la trombina que se retiró del mercado debido a problemas de estabilidad.
Ximelagatrán: Un inhibidor oral directo de la trombina que también se retiró debido a problemas de seguridad.
Singularidad del dabigatrán
Dabigatrán (clorhidrato de éster etílico) es único entre los inhibidores directos de la trombina debido a su biodisponibilidad oral y su perfil farmacocinético predecible. A diferencia de otros anticoagulantes, el dabigatrán no requiere monitoreo de laboratorio de rutina, lo que lo hace más conveniente para los pacientes . Además, su unión reversible a la trombina proporciona un efecto anticoagulante estable con un menor riesgo de complicaciones hemorrágicas .
Propiedades
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211914-50-0 | |
| Record name | Dabigatran ethyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



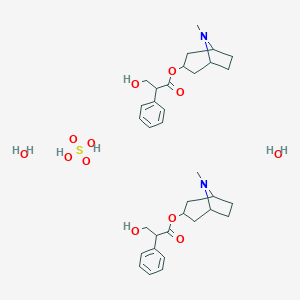

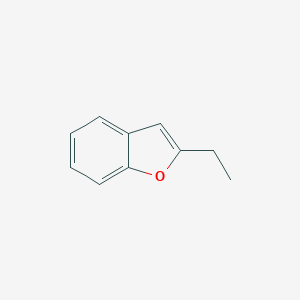

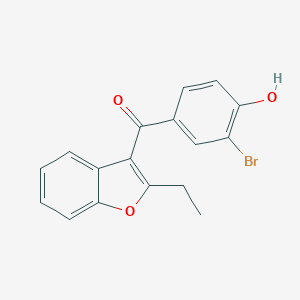


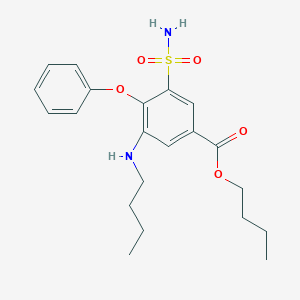

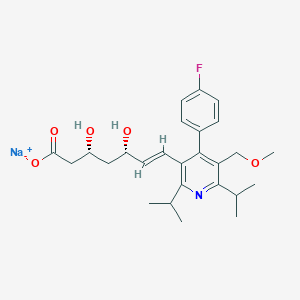

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
